(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone
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Overview
Description
5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone, commonly known as CTM, is an organosulfur compound that has been used in a variety of scientific research applications. CTM is a versatile compound that has been used in a variety of fields, such as organic chemistry, biochemistry, pharmacology, and biotechnology. CTM has unique properties that make it a valuable tool for scientific research.
Scientific Research Applications
Pharmaceutical Intermediate
“(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.
De Novo Mitochondrial Thymidylate Biosynthesis
While not directly related to “(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone”, compounds with similar structures have been found to contribute to the de novo mitochondrial thymidylate biosynthesis pathway . This pathway is crucial for DNA synthesis and repair.
Protein Synthesis
Again, while not directly related to “(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone”, compounds with similar structures have been found to play a role in protein synthesis . Specifically, they are involved in the removal of the N-terminal methionine from nascent proteins.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
Similar compounds with the 3,5-bis(trifluoromethyl)phenyl motif are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been used extensively in promoting organic transformations .
properties
IUPAC Name |
[5-chloro-2-(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NOS/c13-8-1-2-10(12(14,15)16)9(7-8)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBYBKWUCRUVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone |
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